methyl 8-bromo-2H-chromene-6-carboxylate
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Overview
Description
Methyl 8-bromo-2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a carboxylate group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-2H-chromene-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, followed by cyclization to form the chromene core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2H-chromene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydride and a suitable solvent such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted chromenes .
Scientific Research Applications
Methyl 8-bromo-2H-chromene-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-bromo-2H-chromene-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate: Similar structure but with an additional chlorine atom.
Methyl 6-bromo-2H-chromene-3-carboxylate: Similar structure but with the bromine atom at a different position
Uniqueness
Methyl 8-bromo-2H-chromene-6-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 8-bromo-2H-chromene-6-carboxylate is a synthetic compound belonging to the chromene class, characterized by its unique fused benzopyran structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 8-position and a carboxylate group at the 6-position, which contribute to its chemical reactivity and biological interactions. Its structure allows for various chemical transformations, making it a valuable subject in medicinal chemistry.
Biological Activities
Antimicrobial Properties
this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism typically involves binding to active sites on microbial enzymes, altering their functions and leading to microbial death.
Anticancer Effects
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). The compound's mechanism of action appears to involve dual inhibition of topoisomerases and tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes involved in critical biochemical pathways:
- DNA Gyrase Inhibition : The compound has shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication.
- Enzyme Modulation : By binding to enzymes like dihydrofolate reductase (DHFR), it can disrupt metabolic pathways crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study utilized the MTT assay to quantify cell viability and demonstrated that the compound effectively induces cytotoxicity in cancer cells while sparing normal cells .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing potent activity comparable to standard antibiotics. Furthermore, the compound exhibited significant antibiofilm formation capabilities, indicating its potential utility in treating biofilm-associated infections .
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 8-bromo-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-5-7-3-2-4-15-10(7)9(12)6-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
RVYXYVXUQCTFAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OCC=C2 |
Origin of Product |
United States |
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